6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione
CAS No.: 58481-38-2
Cat. No.: VC17598693
Molecular Formula: C9H14BrN3O2
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58481-38-2 |
---|---|
Molecular Formula | C9H14BrN3O2 |
Molecular Weight | 276.13 g/mol |
IUPAC Name | 6-amino-5-bromo-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C9H14BrN3O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,11H2,1-3H3 |
Standard InChI Key | XJCMWCFFTPCOAU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C(=C(C(=O)N(C1=O)C)Br)N |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named 6-amino-5-bromo-1-(2-methylpropyl)-3-methylpyrimidine-2,4-dione according to IUPAC conventions . Alternative designations include 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-3-methyl-1-(2-methylpropyl)- and 6-amino-5-bromo-1-isobutyl-1H-pyrimidine-2,4-dione . Discrepancies in CAS numbers (58481-38-2 vs. 571155-34-5) arise from variations in tautomeric representation or database categorization errors .
Molecular Structure and Spectral Data
The pyrimidine ring is substituted at positions 1, 3, 5, and 6 (Figure 1). Key spectral identifiers include:
Table 1: Structural and Spectral Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 276.13 g/mol | |
XLogP3 | 1.128 | |
Topological Polar Surface Area | 70.02 Ų |
Synthesis and Manufacturing
Supplier | Location | Contact Information |
---|---|---|
Enamine | Ukraine | enamine@enamine.net |
Ryan Scientific, Inc. | United States | ryan.reichlyn@ryansci.com |
Both suppliers list the compound under catalog numbers for research use, with purity levels typically exceeding 95% .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound’s high boiling point (292.1°C) and flash point (130.4°C) suggest limited volatility . Its logP value of 1.128 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
Table 3: Thermal Properties
Spectroscopic Analysis
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IR Spectroscopy: Strong absorption bands at 1700–1650 cm⁻¹ (C=O stretches) and 3300 cm⁻¹ (N-H stretches) .
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NMR: Expected signals include a singlet for the methyl group at δ 1.8 ppm and a multiplet for the isobutyl protons at δ 2.2–2.5 ppm .
Hazard Class | Code | Description |
---|---|---|
Skin Irritation | H315 | Causes skin irritation |
Eye Irritation | H319 | Causes serious eye irritation |
Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary measures include using personal protective equipment (gloves, goggles) and ensuring adequate ventilation .
Regulatory Compliance
Under HS Code 2933599090, the compound falls under "other pyrimidine derivatives," subject to a 6.5% MFN tariff .
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